4-(1-Aminoallyl)-N,N-dimethylaniline2hcl

Description

Chemical Identity and Systematic Nomenclature

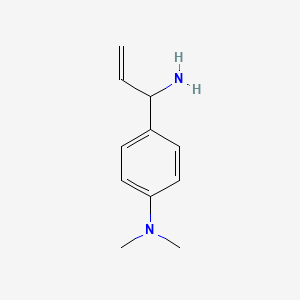

4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride is a synthetic aromatic amine derivative characterized by a unique molecular architecture combining an aniline core with allylamine and dimethylamine substituents. Its systematic IUPAC name, 4-(1-aminoprop-2-enyl)-N,N-dimethylaniline , reflects the positional arrangement of functional groups. The compound’s molecular formula is C₁₁H₁₆N₂ , with a molecular weight of 176.26 g/mol , and it exists as a dihydrochloride salt under standard conditions.

| Property | Value |

|---|---|

| CAS Registry Number | 1270527-60-0 |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| Structural Features | Allylamine, dimethylamino, aromatic ring |

| Salt Form | Dihydrochloride |

The compound’s structure includes a para-substituted dimethylamino group on the benzene ring and a propenyl side chain with a primary amine at the terminal position. This hybrid structure positions it at the intersection of aromatic amines and allylic amines, enabling diverse reactivity.

Historical Development and Discovery Timeline

The synthesis of 4-(1-aminoallyl)-N,N-dimethylaniline dihydrochloride aligns with advancements in transition-metal-catalyzed C-H functionalization techniques developed in the early 21st century. While specific details of its initial synthesis are not publicly documented, its structural motifs suggest it emerged from efforts to combine allylation strategies with aniline derivatives. The compound’s design likely stems from the broader exploration of N,N-dimethylaniline analogs, which have been studied since the 19th century for their electron-donating properties. Recent methodologies, such as iron-catalyzed para-C-H allylation of anilines (reported in 2023), provide plausible synthetic routes to its allyl-substituted framework.

Position Within Organic Chemistry Classification Frameworks

This compound belongs to three primary chemical classifications:

- Aromatic Amines : As a substituted aniline, it retains the reactivity profile of phenylamine derivatives, including electrophilic substitution and redox activity.

- Tertiary Amines : The dimethylamino group confers basicity and steric hindrance, influencing its participation in nucleophilic reactions.

- Allylic Amines : The propenyl side chain introduces allylic strain and conjugation effects, enabling cycloadditions and radical-mediated transformations.

Its dual functionality makes it a bridge between classical aniline chemistry and modern allylation methodologies, offering unique opportunities for designing complex heterocycles.

Academic Significance in Modern Chemical Research

4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride has garnered attention in multiple research domains:

- Synthetic Methodology : The compound exemplifies the application of C-H activation strategies for constructing allyl-aniline hybrids, a process critical for streamlining synthetic routes to pharmaceuticals.

- Materials Science : Its electron-rich aromatic system and amine groups make it a candidate for designing conductive polymers or photoactive materials.

- Biochemical Probes : While excluding safety data, its structural similarity to neurotransmitter analogs suggests potential utility in receptor-binding studies.

Recent studies highlight its role in iron-catalyzed reactions , where it serves as a substrate for developing atom-economical allylation protocols. These advances underscore its value in green chemistry initiatives aimed at reducing reliance on precious metal catalysts.

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

4-(1-aminoprop-2-enyl)-N,N-dimethylaniline |

InChI |

InChI=1S/C11H16N2/c1-4-11(12)9-5-7-10(8-6-9)13(2)3/h4-8,11H,1,12H2,2-3H3 |

InChI Key |

IIEQWWNZKVGCBX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C=C)N |

Origin of Product |

United States |

Preparation Methods

Alkylation Route Using Allylic Halides

- Starting Material : N,N-dimethylaniline.

- Reagent : 3-chloro-2-aminopropene or related allylic halide.

- Reaction Conditions :

- Solvent: Ethanol or dichloromethane.

- Base: Sodium hydroxide or potassium carbonate to deprotonate and facilitate nucleophilic substitution.

- Temperature: Ambient to mild heating (25–60°C).

- Reaction Monitoring: Thin-layer chromatography (TLC) to track conversion.

- Mechanism : Nucleophilic substitution where the aniline nitrogen or aromatic ring undergoes allylation, selectively at the para position due to directing effects of the dimethylamino group.

- Isolation : After reaction completion, the product is purified by extraction and crystallization.

Reductive Amination Approach

- Starting Materials : 4-formyl-N,N-dimethylaniline and allylamine.

- Reagents : Reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- Procedure :

- Condensation of the aldehyde with allylamine forms an imine intermediate.

- Subsequent reduction yields the aminoallyl substituted product.

- Advantages : High regioselectivity and mild conditions.

- Final Step : Conversion to dihydrochloride salt by treatment with HCl in ethanol or ether.

Salt Formation

- The free base 4-(1-aminoallyl)-N,N-dimethylaniline is dissolved in anhydrous ethanol.

- An equimolar or slight excess of hydrochloric acid gas or 1M HCl solution is added dropwise under stirring.

- The dihydrochloride salt precipitates or crystallizes upon cooling.

- The solid is filtered, washed with cold ethanol or ether, and dried under vacuum.

Reaction Conditions and Yields

| Step | Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Allylic alkylation | Ethanol, NaOH, 25–60°C, 4–12 h | 70–85 | Requires careful pH control |

| Reductive amination | NaBH3CN, MeOH, room temp, 12 h | 75–90 | High selectivity; mild reaction |

| Salt formation (HCl addition) | Ethanol, 0–5°C, 1–2 h | >95 | High purity salt obtained |

Analytical and Purification Techniques

- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress.

- Column Chromatography : Employed for purification of intermediates if needed.

- Crystallization : Final purification step for the dihydrochloride salt.

- Spectroscopic Characterization : NMR, IR, and mass spectrometry confirm structure and purity.

- Elemental Analysis : Confirms composition consistent with dihydrochloride salt.

Research Findings and Notes

- The allylic amine functionality imparts unique reactivity, making the compound a valuable intermediate in organic synthesis and medicinal chemistry.

- The dihydrochloride form enhances water solubility, facilitating handling and formulation in research applications.

- Reaction selectivity is influenced by the electronic effects of the dimethylamino group directing substitution to the para position.

- Reductive amination offers a milder alternative to direct alkylation, reducing side reactions and improving yields.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Advantages | Disadvantages |

|---|---|---|---|---|

| Allylic Alkylation | 3-chloro-2-aminopropene, NaOH | Ethanol, DCM | Straightforward, scalable | Requires strong base, side reactions possible |

| Reductive Amination | 4-formyl-N,N-dimethylaniline, Allylamine, NaBH3CN | Methanol | High selectivity, mild conditions | Requires aldehyde precursor, longer reaction time |

| Salt Formation (HCl) | HCl (gas or solution) | Ethanol | High purity, stable salt | Requires controlled acid addition |

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The aminoallyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Applications in Dyes and Pigments

One of the primary applications of 4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride is as a precursor in the synthesis of dyes. Its structural features allow it to act as a building block for various dye molecules, particularly azo dyes, which are widely used in textiles and other industries.

| Application | Description |

|---|---|

| Dye Synthesis | Used as a precursor for azo dyes due to its reactive amino group. |

| Color Stability | Provides enhanced stability and vibrancy to dye formulations. |

Pharmaceutical Applications

In the pharmaceutical field, 4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride has been explored for its potential biological activities. Research indicates that compounds with similar structures may exhibit anticancer properties or serve as inhibitors for specific proteins.

Case Studies

Cosmetic Formulations

The compound's properties also lend themselves well to cosmetic applications. Its ability to enhance skin penetration makes it a candidate for inclusion in topical formulations aimed at improving skin health.

| Cosmetic Application | Benefits |

|---|---|

| Skin Penetration Enhancer | Improves absorption of active ingredients in topical products. |

| Stability Agent | Enhances the stability of emulsions and creams. |

Research Insights

Recent advancements in cosmetic formulations have highlighted the importance of using effective penetration enhancers to improve the bioavailability of active ingredients. Studies have shown that incorporating compounds like 4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride can significantly enhance the delivery of therapeutic agents through the skin .

Mechanism of Action

The mechanism of action of 4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride involves its interaction with various molecular targets. The aminoallyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity makes it useful for labeling and detection purposes in biological research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(1-Aminoallyl)-N,N-dimethylaniline·2HCl with analogous compounds based on structural motifs and synthetic methodologies described in the evidence.

Key Observations

Substituent Effects on Reactivity: The benzimidazole substituent in enhances aromatic π-stacking interactions and metal coordination, as seen in its single-crystal structure . In contrast, the aminoallyl group in the target compound may promote crosslinking or polymerization due to its unsaturated allyl chain. Nitro groups () introduce strong electron-withdrawing effects, reducing basicity compared to the electron-donating dimethylamino group in the target compound .

Synthetic Pathways: Both and employ N-functionalization (alkylation, cyclization) as key steps. The target compound’s synthesis would likely require similar strategies, such as coupling an allylamine derivative to a dimethylaniline precursor.

By comparison, neutral benzimidazole derivatives () exhibit clearer spectral data .

Research Findings and Limitations

- Stability: Benzimidazole derivatives () show thermal stability up to 250°C, whereas nitroanilines () are prone to decomposition under acidic conditions. The target compound’s stability remains unstudied but may depend on the protonation state of the aminoallyl group.

- Applications: Benzimidazole analogs are explored as ligands or pharmaceuticals, while nitroanilines serve as intermediates in dye synthesis.

Q & A

Q. What are the established synthetic routes for 4-(1-Aminoallyl)-N,N-dimethylaniline·2HCl, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nickel-catalyzed amination (e.g., using bis(1,5-cyclooctadiene)nickel in toluene at 35°C for 24 hours) or through substitution reactions with reagents like stannous chloride in dimethyl sulfoxide (DMSO) under reflux (100°C, 15 hours). Pyridine-catalyzed methods are also documented, though yields vary with solvent polarity and catalyst loading . Optimization requires monitoring reaction progress via TLC or HPLC, with typical yields ranging from 60–85% depending on purification protocols.

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine proton environments.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA) to assess purity (>95% typical for research-grade material) .

- Elemental analysis to verify stoichiometry of the hydrochloride salt.

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen). Desiccants (e.g., silica gel) should be used to prevent hydrolysis. Stability tests indicate <5% degradation over 12 months when stored properly .

Q. What safety precautions are critical during handling?

- Methodological Answer : Use fume hoods and PPE (gloves, lab coat, goggles) due to potential respiratory and dermal irritation. Avoid contact with oxidizing agents; spills should be neutralized with 5% acetic acid before disposal. Toxicity data for analogous compounds (e.g., N,N-dimethylaniline derivatives) suggest LD₅₀ > 200 mg/kg (rat, oral) .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for nickel-catalyzed amination in the synthesis of this compound?

- Methodological Answer : Mechanistic studies involve:

- Kinetic isotope effects (KIE) to identify rate-determining steps.

- DFT calculations to map transition states (e.g., oxidative addition of aryl chlorides to nickel centers).

- In-situ IR spectroscopy to track intermediate formation, such as nickel-amide complexes. Evidence suggests a concerted metallation-deprotonation pathway in toluene .

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?

- Methodological Answer : Employ UHPLC-MS/MS with a HILIC column (2.1 × 100 mm, 1.7 µm) and isocratic elution (80:20 acetonitrile/20 mM ammonium formate). For charged impurities (e.g., unreacted dimethylaniline), ion-pairing reagents like hexafluoroisopropanol (0.1%) improve resolution .

Q. How can contradictory literature data on this compound’s spectral properties be reconciled?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., δ 2.8–3.1 ppm for dimethylamino protons) arise from solvent polarity and salt form. Standardize measurements in deuterated DMSO with TMS and compare against synthesized reference standards. Cross-validate using 2D-COSY to assign coupling patterns .

Q. What factors influence its stability under oxidative or photolytic conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Photostability : Expose to UV light (300–400 nm) and monitor degradation via HPLC. Degradation products include N-oxide derivatives.

- Oxidative stability : Use H₂O₂ (3% v/v) in buffered solutions (pH 7.4). LC-MS identifies quinone-like byproducts.

- Thermal stability : TGA/DSC shows decomposition onset at 180°C .

Tables for Key Data

| Property | Value/Condition | Reference |

|---|---|---|

| Melting Point | 215–218°C (decomposes) | |

| Solubility (H₂O) | 50 mg/mL (25°C) | |

| HPLC Retention Time | 6.8 min (C18, 1.0 mL/min) | |

| Optimal Synthesis Yield | 82% (Ni-catalyzed method) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.